4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves various chemical reactions. For example, quinoxaline can react with 3-methyl-1-phenylpyrazol-5-one at room temperature in the presence of triethylamine in DMSO solution. Heating the obtained product at 240-250°C leads to specific pyrazolone derivatives. This method showcases the reactivity and potential pathways for synthesizing complex pyrazole compounds (Azev et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied through various spectroscopic methods. The structural and spectroscopic evaluations reveal significant details about the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior (Tamer et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, demonstrating their versatile reactivity. For instance, an efficient one-pot three-component synthesis of bis(pyrazol-5-ol)s shows the compound's ability to engage in condensation reactions, highlighting its chemical properties and potential applications in synthetic chemistry (Zhou & Zhang, 2014).
Physical Properties Analysis
The crystal structure and physical properties of pyrazole derivatives have been extensively analyzed. The crystal packing, stabilized by hydrogen bonds, and the small energy gap between the frontier molecular orbitals, responsible for nonlinear optical activity, are notable physical properties that influence the compound's applications (Tamer et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as their reactivity towards various reagents and conditions, have been elucidated through synthetic experiments. The use of different catalysts and reaction conditions to synthesize bis(pyrazol-5-ol)s derivatives demonstrates the compounds' chemical versatility and potential for functionalization (Zhou & Zhang, 2014).
properties
IUPAC Name |
[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-11-17(20(28)26-24-11)19(18-12(2)25-27-21(18)29)13-5-9-16(10-6-13)31-22(30)14-3-7-15(23)8-4-14/h3-10,19H,1-2H3,(H2,24,26,28)(H2,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPWISSJIJWPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=C(NNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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